molecular formula C7H8BrNO2S B2525082 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine CAS No. 1104451-37-7

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Cat. No. B2525082
M. Wt: 250.11
InChI Key: QASCEOWFAKTDDI-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a compound that belongs to the class of organic chemicals known as pyridines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of bromo, methyl, and methylsulfonyl substituents on the pyridine ring suggests that this compound could be an intermediate or a reactant in various organic synthesis processes, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of pyridine derivatives often involves halogenated pyridines as starting materials. For instance, 2-bromopyridines are used as precursors in the synthesis of 3-arylthieno[2,3-b]pyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, 3-bromopyridine can react with sulfonamides in the presence of a copper catalyst to yield N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . These methods highlight the reactivity of bromopyridines in cross-coupling reactions, which could be relevant for the synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. A combined experimental and computational study can provide insights into the synthesis, spectroscopic properties, and molecular geometry of these compounds . For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single crystal XRD, revealing details about intermolecular interactions and crystal packing .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is a vital process in organic synthesis . The reactivity of these compounds can be further explored through multicomponent reactions, such as the synthesis of imidazo[1,2-a]pyridines catalyzed by (bromodimethylsulfonium) bromide . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates the potential of bromopyridines to participate in nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, can be influenced by their substituents. For instance, the synthesis of 2-pyridyl tribromomethyl sulfone involves the oxidation and bromination of 2-methylthiopyridine, with the product's properties confirmed by NMR, IR, and elemental analysis . The modification of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, showcases the impact of substituents on the reactivity and green metrics of the synthesis process .

Scientific Research Applications

Synthesis and Reactions

  • A study demonstrated the synthesis of substituted 3-(bromoacetyl)pyridine through bromination reactions, highlighting the chemical versatility of related pyridine compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).

Complex Formation and Chemical Properties

  • Research on Iron(II) complexes involving methylsulfonyl pyridine derivatives revealed insights into the spin-crossover and crystallographic phase changes, indicating the compound's potential in developing new materials with unique properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Green Chemistry Applications

  • A study focusing on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, emphasized the importance of green chemistry principles in synthesis, showcasing the environmental considerations in the chemical industry (Gilbile, Bhavani, & Vyas, 2017).

Fluorescent Sensing

Structural Studies and Antitumor Activity

  • Synthesis and structural studies of pyridinesulfonamide derivatives were conducted, which included investigations into their antitumor activities. This highlights the biomedical applications of pyridine derivatives in drug discovery (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Phase-Transfer Catalysis

  • Sulphoxide substituted pyridines were studied as phase-transfer catalysts, demonstrating their effectiveness in accelerating nucleophilic displacements and alkylations in two-phase systems, which is vital in various chemical synthesis processes (Furukawa, Ogawa, Kawai, & Ōae, 1984).

properties

IUPAC Name

3-bromo-2-methyl-6-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASCEOWFAKTDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

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